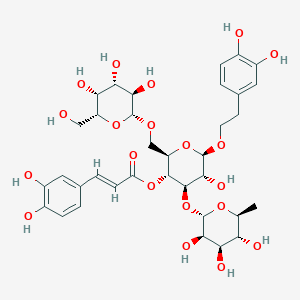

Purpureaside C

説明

科学的研究の応用

Purpureaside C has a wide range of scientific research applications:

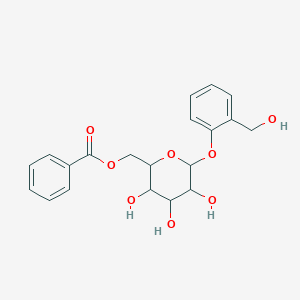

Chemistry: It is used as a model compound for studying glycosylation reactions and the synthesis of glycosides.

作用機序

プルプレアサイドCは、複数の分子標的と経路を通じてその効果を発揮します。

生化学分析

Biochemical Properties

Purpureaside C interacts with various enzymes and proteins in biochemical reactions. It has been identified as a significant proinflammatory agent . It also has the potential to interact with the minichromosome maintenance complex component 6 (MCM6), a critical transcriptional target of the Hippo-Yes-associated protein (YAP) signaling pathway .

Cellular Effects

This compound has been shown to have substantial effects on various types of cells and cellular processes. It has been identified as a novel MCM6 inhibitor, suppressing gastric cancer (GC) growth and synergizing with 5-fluorouracil to induce cell death .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It has been found to inhibit MCM6, a critical transcriptional target of YAP, thereby suppressing GC growth .

準備方法

合成経路と反応条件

プルプレアサイドCは、一連のグリコシル化反応により合成できます。 合成には、2-(3,4-ジヒドロキシフェニル)エチルアルコールと、マンノピラノシル、ガラクトピラノシル、グルコピラノシルなどのさまざまな糖部分のカップリングが含まれます . 反応条件は、通常、トリフルオロメタンスルホン酸または三フッ化ホウ素エーテラートなどの触媒の存在下での、グリコシルドナーとアクセプターの使用を含みます .

工業生産方法

プルプレアサイドCの工業生産には、地黄の根からの抽出と精製が含まれます。 抽出プロセスには、エタノールまたはメタノールを使用した溶媒抽出、続いて高純度レベルを達成するための高速液体クロマトグラフィー(HPLC)などのクロマトグラフィー精製技術が含まれます .

化学反応の分析

反応の種類

プルプレアサイドCは、次のようなさまざまな化学反応を起こします。

酸化: キノンやその他の酸化された誘導体を形成するために酸化されます。

還元: 還元反応は、プルプレアサイドCを還元形に変換し、その生物活性を変化させる可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

生成される主な生成物

これらの反応から生成される主な生成物には、それぞれ異なる生物活性を示す、酸化、還元、置換されたプルプレアサイドCの誘導体が含まれます .

科学研究の応用

プルプレアサイドCは、幅広い科学研究の応用があります。

化学: グリコシル化反応や配糖体の合成の研究のためのモデル化合物として使用されます。

生物学: 免疫応答の調節における役割、および免疫調節剤としての可能性について調査されています.

医学: プルプレアサイドCは、神経保護作用、潜在的な抗癌作用、および他の化学療法剤との相乗効果について研究されています.

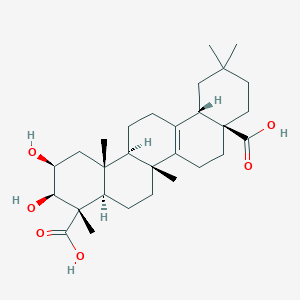

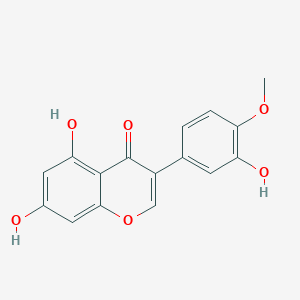

類似化合物との比較

類似化合物

プルプレアサイドA: 抗酸化作用と抗炎症作用が類似した、地黄由来の別の配糖体。

プルプレアサイドB: 神経保護作用と抗癌作用を示す関連化合物。

アクトシド: 強力な抗酸化作用と抗炎症作用を示すフェニルプロパノイド配糖体.

独自性

プルプレアサイドCは、その独自の生物活性を生み出す特異的なグリコシル化パターンにより、他の化合物とは異なります。 MCM6を阻害し、化学療法剤との相乗効果を示す能力は、他の類似化合物とは異なります .

特性

IUPAC Name |

[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H46O20/c1-14-24(42)26(44)29(47)35(51-14)55-32-30(48)34(49-9-8-16-3-6-18(38)20(40)11-16)53-22(13-50-33-28(46)27(45)25(43)21(12-36)52-33)31(32)54-23(41)7-4-15-2-5-17(37)19(39)10-15/h2-7,10-11,14,21-22,24-40,42-48H,8-9,12-13H2,1H3/b7-4+/t14-,21+,22+,24-,25-,26+,27-,28+,29+,30+,31+,32+,33+,34+,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSBUXLDOLNLABB-HSCIEKESSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)COC4C(C(C(C(O4)CO)O)O)O)OCCC5=CC(=C(C=C5)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)CO[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)OCCC5=CC(=C(C=C5)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H46O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00474626 | |

| Record name | Purpureaside C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

786.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108648-07-3 | |

| Record name | Purpureaside C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the known biological activity of Purpureaside C?

A1: this compound has demonstrated in vitro immunosuppressive activity by decreasing human leukocyte functions, including rosette formation, mitogen-induced blast transformation, and phagocytic activity []. It also exhibits proinflammatory action in the context of carrageenin-induced inflammation in vivo [].

A2: While the precise mechanism of action of this compound remains to be fully elucidated, some studies suggest that it might act by modulating specific signaling pathways. For example, in one study, this compound was identified as a potential inhibitor of minichromosome maintenance complex component 6 (MCM6) []. This inhibition was linked to the suppression of gastric cancer cell growth and sensitization to chemotherapeutic agents [].

Q2: What analytical techniques are used to identify and quantify this compound?

A3: Researchers utilize various methods to study this compound. Ultra-Performance Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry (UPLC-TOF-MS) has been employed to identify and quantify this compound in complex mixtures like traditional Chinese medicinal formulas []. This technique offers high sensitivity and resolution for analyzing multiple constituents simultaneously [].

A4: The immunosuppressive and proinflammatory properties of this compound suggest potential therapeutic avenues, but further research is crucial. For instance, its ability to modulate MCM6 activity warrants investigation as a potential target for anticancer therapies [].

Q3: Are there any known structural analogs of this compound, and do they exhibit similar biological activities?

A5: Yes, several phenolic glycosides structurally related to this compound have been identified, including acteoside, desrhamnosyl acteoside, and purpureasides A and B []. While these compounds share some structural similarities, their biological activities can differ. For instance, acteoside, desrhamnosyl acteoside, and purpureaside A displayed antiviral effects against Aujeszky virus, while the other compounds did not show this activity [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。